![molecular formula C22H23ClFN3O2S B2766439 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217230-16-4](/img/structure/B2766439.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorinated benzo[d]thiazole moiety, a morpholinoethyl group, and a cinnamamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a 2-aminothiophenol derivative with a fluorinated benzaldehyde under acidic conditions to form the benzo[d]thiazole ring.
Attachment of the morpholinoethyl group: The benzo[d]thiazole intermediate is then reacted with an appropriate alkylating agent, such as 2-chloroethylmorpholine, under basic conditions to introduce the morpholinoethyl group.
Coupling with cinnamamide: The final step involves the coupling of the modified benzo[d]thiazole with cinnamamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can be compared with other similar compounds, such as:
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)cinnamamide hydrochloride: This compound has a piperidinoethyl group instead of a morpholinoethyl group, which may influence its solubility and pharmacokinetic properties.
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride: This compound has a benzamide moiety instead of a cinnamamide moiety, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S.ClH/c23-18-7-4-8-19-21(18)24-22(29-19)26(12-11-25-13-15-28-16-14-25)20(27)10-9-17-5-2-1-3-6-17;/h1-10H,11-16H2;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBJLMUASMBTBE-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
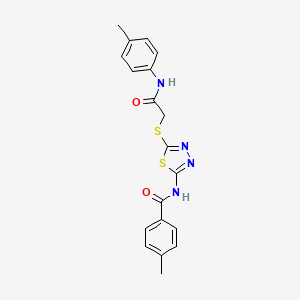
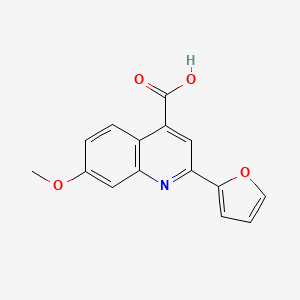
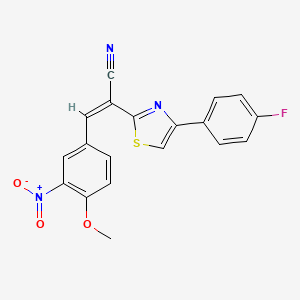
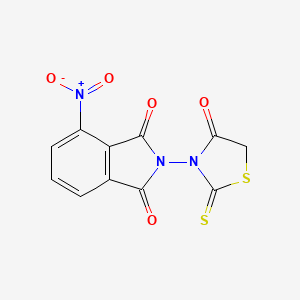
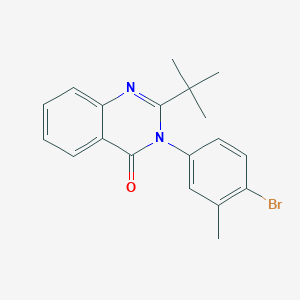
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-phenylcyclohexyl)amino]acetamide](/img/structure/B2766367.png)
![4-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2766368.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2766372.png)
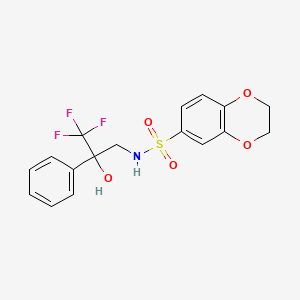

![3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine](/img/structure/B2766375.png)
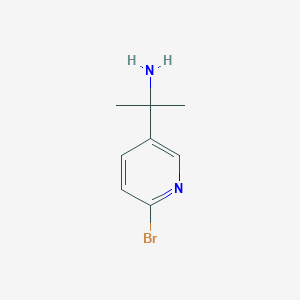
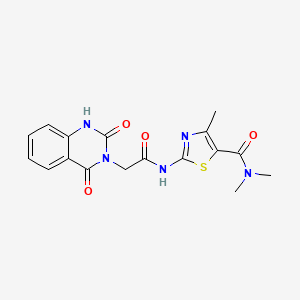
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
